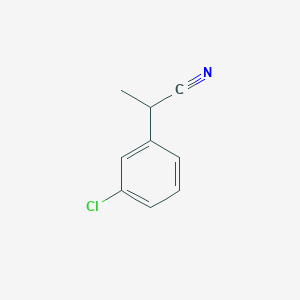

2-(3-Chlorophenyl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

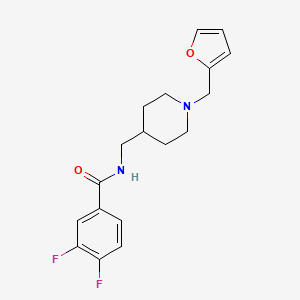

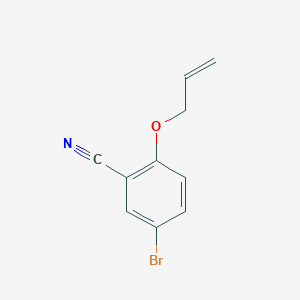

2-(3-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 2-(3-Chlorophenyl)propanenitrile and related compounds has been discussed in several papers . One method involves the reaction of sodium amide with 2-(3-Chlorophenyl)propanenitrile, leading to the formation of a benzyne intermediate . This intermediate can then undergo further reactions to form various products .Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)propanenitrile consists of a nitrile group (-CN) attached to a propyl group (C3H7), which is further connected to a chlorophenyl group (C6H4Cl) . The molecule contains a total of 30 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, and 12 aromatic bonds .Chemical Reactions Analysis

Nitriles, such as 2-(3-Chlorophenyl)propanenitrile, can undergo a variety of reactions. For instance, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents to form ketones .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

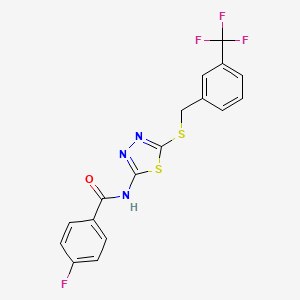

One of the notable applications of derivatives of 2-(3-Chlorophenyl)propanenitrile is in the realm of antimicrobial and antifungal activities. Studies have shown that certain molecules structurally related to 2-(3-Chlorophenyl)propanenitrile exhibit significant antibacterial and antifungal effects. This includes compounds such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) and 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT) (Sivakumar et al., 2021); (A. Viji et al., 2020).

Fungicidal Properties

Another derivative, 2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile (RH 3866), has been identified as an effective fungicide, particularly against powdery mildews and rusts, showing promise in agricultural applications (Quinn et al., 1986).

Synthesis of Heterocyclic Systems

Compounds similar to 2-(3-Chlorophenyl)propanenitrile are also used as precursors in the synthesis of various heterocyclic systems like imidazoles, oxazoles, and isothiazoles. These systems have diverse applications, including in pharmaceuticals (Drabina & Sedlák, 2012).

Optical Properties in Complexes

The derivatives of 2-(3-Chlorophenyl)propanenitrile have been used in the synthesis of complexes that exhibit unique fluorescent properties. This is exemplified in the synthesis and study of complexes like Eu(III) complexes with various 3-halo-phenyl-propanenitrile ligands, showing potential applications in materials science (Ma Kunpen, 2015).

Crystallography and Structural Analysis

Derivatives of 2-(3-Chlorophenyl)propanenitrile have been characterized for their crystal structures, providing insights into their molecular conformations and potential applications in crystallography and materials science (Sharma et al., 2014).

Environmental Applications

The degradation of similar nitrile compounds in environmental applications, like the degradation of 3,3'-iminobis-propanenitrile, has been studied, suggesting potential uses in environmental remediation and wastewater treatment (Lai et al., 2013).

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Chlorophenyl)propanenitrile, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWHNNIYSLMQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)

![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)